molecular formula C16H28N2 B5772819 N-2-adamantyl-1-methyl-4-piperidinamine

N-2-adamantyl-1-methyl-4-piperidinamine

Cat. No. B5772819
M. Wt: 248.41 g/mol
InChI Key: BEJASFNINWPLHH-UHFFFAOYSA-N
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Description

N-2-adamantyl-1-methyl-4-piperidinamine, also known as Memantine, is a medication that is used to treat Alzheimer's disease. It was first synthesized in 1968, and its mechanism of action is still being studied. Memantine is a non-competitive NMDA receptor antagonist, which means that it blocks the activity of glutamate, a neurotransmitter that is involved in learning and memory.

Mechanism of Action

N-2-adamantyl-1-methyl-4-piperidinamine works by blocking the activity of glutamate, a neurotransmitter that is involved in learning and memory. Glutamate overactivity has been linked to the development of Alzheimer's disease, and N-2-adamantyl-1-methyl-4-piperidinamine helps to regulate this activity. N-2-adamantyl-1-methyl-4-piperidinamine is a non-competitive NMDA receptor antagonist, which means that it blocks the activity of glutamate without affecting other neurotransmitters.
Biochemical and Physiological Effects:
N-2-adamantyl-1-methyl-4-piperidinamine has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons. It has also been shown to reduce inflammation in the brain, which is thought to play a role in the development of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using N-2-adamantyl-1-methyl-4-piperidinamine in lab experiments is that it has a well-established mechanism of action. This makes it easier to design experiments that target specific aspects of the disease. However, N-2-adamantyl-1-methyl-4-piperidinamine has some limitations as well. It has a short half-life, which means that it needs to be administered frequently in order to maintain therapeutic levels. It also has a narrow therapeutic window, which means that there is a risk of toxicity if the dose is too high.

Future Directions

There are many future directions for research on N-2-adamantyl-1-methyl-4-piperidinamine. One area of research is to explore its potential use in the treatment of other neurological disorders, such as Parkinson's disease and multiple sclerosis. Another area of research is to explore its potential use in combination with other drugs, such as cholinesterase inhibitors, which are commonly used to treat Alzheimer's disease. Additionally, researchers are exploring ways to improve the delivery of N-2-adamantyl-1-methyl-4-piperidinamine to the brain, such as using nanoparticles or other drug delivery systems. Finally, researchers are exploring ways to improve the efficacy of N-2-adamantyl-1-methyl-4-piperidinamine, such as developing new analogs or modifying the existing molecule.

Synthesis Methods

The synthesis of N-2-adamantyl-1-methyl-4-piperidinamine involves the reaction between 1-amino-3,5-dimethyladamantane and 1-bromoadamantane in the presence of sodium hydride. The resulting product is then treated with methyl iodide to form N-2-adamantyl-1-methyl-4-piperidinamine. This synthesis method has been used to produce N-2-adamantyl-1-methyl-4-piperidinamine on a large scale for medical use.

Scientific Research Applications

N-2-adamantyl-1-methyl-4-piperidinamine has been extensively studied for its potential use in the treatment of Alzheimer's disease. It has been shown to improve cognitive function and reduce behavioral symptoms in patients with moderate to severe Alzheimer's disease. It has also been studied for its potential use in the treatment of other neurological disorders, such as Parkinson's disease, multiple sclerosis, and traumatic brain injury.

properties

IUPAC Name

N-(2-adamantyl)-1-methylpiperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28N2/c1-18-4-2-15(3-5-18)17-16-13-7-11-6-12(9-13)10-14(16)8-11/h11-17H,2-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEJASFNINWPLHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)NC2C3CC4CC(C3)CC2C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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